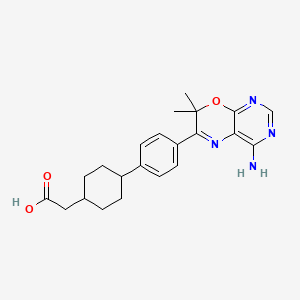
DGAT-1 inhibitor
Übersicht
Beschreibung
DGAT-1 (Acyl-CoA:diacylglycerol acyltransferase 1) is an enzyme that plays a crucial role in triglyceride biosynthetic pathways . It interacts with the acyl-CoA binding site of DGAT1 and inhibits triacylglycerol synthesis in cells . DGAT-1 inhibitors are considered potential therapeutic targets for obesity and related metabolic disorders .
Synthesis Analysis
DGAT1 inhibitors are developed through multistep virtual screening methods, including machine learning methods and common feature pharmacophore models . These methods are used to identify novel DGAT1 inhibitors from databases with thousands of compounds . The final hits are then assigned to another research group to complete the follow-up compound synthesis and biologic evaluation .
Molecular Structure Analysis
The 3D chemical structures of the hits from the virtual screening are carefully analyzed by established 3D-QSAR models . The analysis reveals that DGAT1 inhibitors usually have more complex structures, contain more N atoms and aromatic rings, and exhibit higher polarizability and greater molecular size .
Chemical Reactions Analysis
DGAT1 plays a critical role in the terminal step of triglyceride biosynthesis during dietary fat absorption . Inhibition of this process by DGAT1 inhibitors would be a tremendous therapeutic strategy to prevent obesity and its related diseases .
Physical And Chemical Properties Analysis
DGAT-1 inhibitors have a molecular weight of around 420.5 and are soluble in DMSO at 25 mg/mL . They are stored as a powder at -20°C for 3 years or at 4°C for 2 years .
Wissenschaftliche Forschungsanwendungen
Novel Target for Metabolic Diseases
Research has identified DGAT-1 inhibitors as a novel approach for the treatment of obesity and dyslipidemia. Studies using potent and selective DGAT-1 inhibitors in rodent models of obesity have demonstrated their potential in conferring weight loss and reducing liver triglycerides. This supports the validation of DGAT-1 inhibition as a promising strategy in metabolic disease management (Zhao et al., 2008).
Treatment of Obesity and Metabolic Syndrome
DGAT-1 inhibitors have been increasingly recognized for their potential in treating obesity and elements of the metabolic syndrome. A study on a pyrimidinooxazinyl bicyclooctaneacetic acid derivative, a class of DGAT-1 inhibitors, showed effectiveness in reducing body weight and body weight gain in mouse and rat models of dietary-induced obesity (Birch et al., 2009).
Impact on Type 2 Diabetes
Inhibition of DGAT-1 may represent an attractive target for treating obesity or type II diabetes. The discovery of PF-04620110, a potent and selective DGAT-1 inhibitor, has shown that in vivo DGAT-1 inhibition can reduce plasma triglyceride levels in rodents, supporting its potential use in human clinical studies for treating metabolic disorders (Dow et al., 2011).
Serum Triglyceride Reduction
Studies have also focused on the ability of DGAT-1 inhibitors to lower serum triglyceride levels. For instance, the use of a potent and selective DGAT-1 inhibitor in Zucker fatty rats and hyperlipidemic hamsters significantly reduced serum triglyceride concentrations (King et al., 2009).
Pharmacophore Development for Treatment
Efforts in pharmacophore development have led to the discovery of compounds with improved permeability and pharmacodynamic profiles, further suggesting the potential of DGAT-1 inhibitors in treating type 2 diabetes and obesity (Dow et al., 2013).
Advances in Clinical Development
Significant advances have been made in the development of DGAT1 inhibitors, with leading compounds entering phase II clinical trials. This progress holds promise for understanding the human pharmacology of DGAT1 inhibitors and their potential as therapeutic agents (Birch et al., 2010).
Zukünftige Richtungen
DGAT1 inhibitors are considered a potential therapeutic target for treating obesity and related metabolic disorders . Companies like Pfizer and Bristol-Myers Squibb are collaborating to research, develop, and commercialize DGAT1 inhibitors . The future of DGAT1 inhibitors lies in the development of novel chemical scaffolds and the improvement of their therapeutic efficacy .
Eigenschaften
IUPAC Name |
2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYMYNYUHVDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432079 | |
| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DGAT-1 inhibitor | |
CAS RN |
701232-20-4 | |
| Record name | T-863 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701232204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | T-863 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF68Z8HK6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



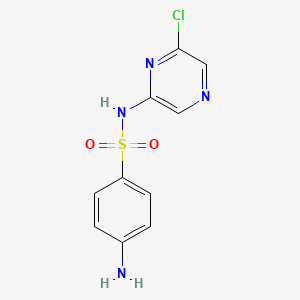
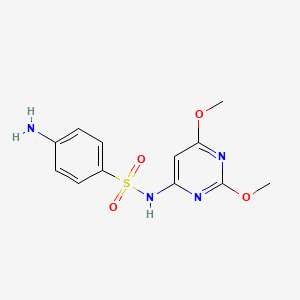
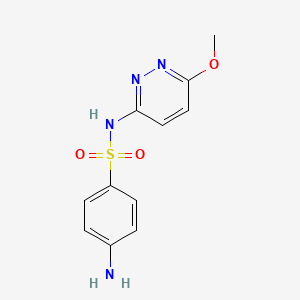
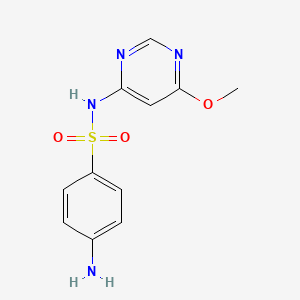
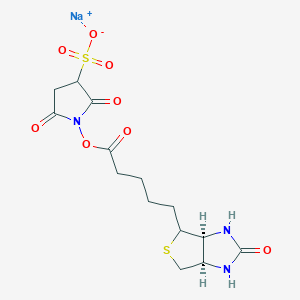
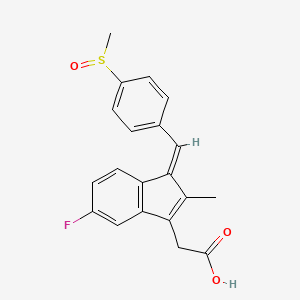
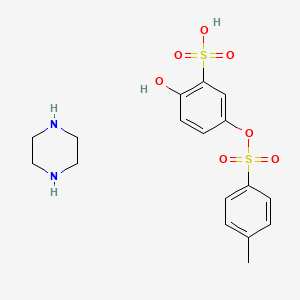
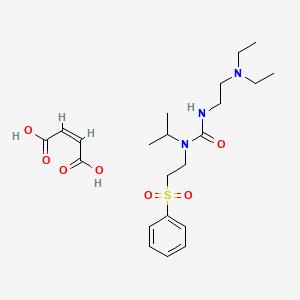
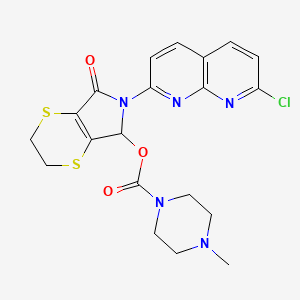
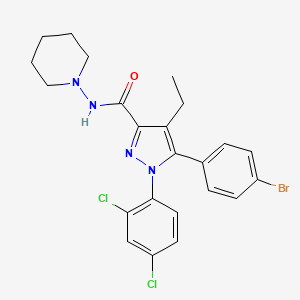
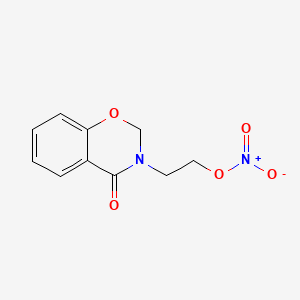
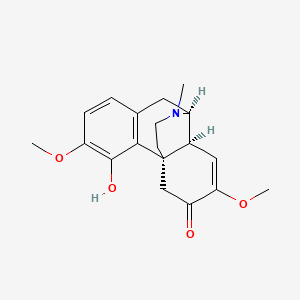
![Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride](/img/structure/B1681800.png)
